Pentyl trihydrogen diphosphate

Structural Biology Herbicide Target Crystallography

Pentyl trihydrogen diphosphate (C₅H₁₄O₇P₂; MW 248.11 g/mol) is an aliphatic acyclic organic pyrophosphate, classified as a monoalkyl diphosphate ester. The compound features a linear n-pentyl chain linked via a phosphoester bond to a diphosphate group, with three ionizable hydrogen atoms.

Molecular Formula C5H14O7P2
Molecular Weight 248.11 g/mol
Cat. No. B10760416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl trihydrogen diphosphate
Molecular FormulaC5H14O7P2
Molecular Weight248.11 g/mol
Structural Identifiers
SMILESCCCCCOP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C5H14O7P2/c1-2-3-4-5-11-14(9,10)12-13(6,7)8/h2-5H2,1H3,(H,9,10)(H2,6,7,8)
InChIKeyVFFCVKZHJFIUBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentyl Trihydrogen Diphosphate for Biochemical Procurement: Core Identity and Structural Classification


Pentyl trihydrogen diphosphate (C₅H₁₄O₇P₂; MW 248.11 g/mol) is an aliphatic acyclic organic pyrophosphate, classified as a monoalkyl diphosphate ester [1]. The compound features a linear n-pentyl chain linked via a phosphoester bond to a diphosphate group, with three ionizable hydrogen atoms . It is catalogued as an experimental small molecule in DrugBank (DB02707) and is identified as the bound ligand P25 in crystal structures of yeast acetohydroxyacid synthase (AHAS) [2]. Within this context, it represents a saturated, linear alkyl diphosphate fragment that co-localizes with a fragmented thiamin diphosphate (ThDP) cofactor, distinguishing it from the endogenous branched, unsaturated isoprenoid diphosphates that are the enzyme's natural substrates [3].

Crystallographic probe for AHAS herbicide-target active-site mapping
Non-isomerizable saturated control for isoprenoid diphosphate enzyme studies
Mid-range alkyl phosphate reference for analytical method development

Why Pentyl Trihydrogen Diphosphate Cannot Be Replaced by Common Alkyl Diphosphate Analogs


Procurement of a generic alkyl diphosphate to replace pentyl trihydrogen diphosphate introduces significant risk due to chain-length-dependent behavior in both biochemical and physicochemical contexts. The compound's specific C5 linear chain is not arbitrary; co-crystallization data show that the shorter ethyl dihydrogen diphosphate (P22) occupies a distinct binding pose in the same AHAS active site, indicating that the alkyl chain length directly dictates the molecular recognition landscape [1]. Furthermore, interpolated physicochemical properties—such as a predicted LogP of -0.9, a topological polar surface area of 113 Ų, and the associated hydrogen bond donor/acceptor profile—create a narrow solubility and permeability window that is highly sensitive to chain length modification [2]. Substituting with branched isomers like isopentyl diphosphate would alter the molecular volume and flexibility (7 rotatable bonds vs. a constrained branched geometry), potentially disrupting the specific van der Waals contacts observed in structural models [3].

Attribute
Target (C5 n-Pentyl)
Substitute Risk
Chain Length
Linear C5 alkyl chain
Shorter or longer chains may shift binding pose, hydrophobicity, and solubility window
Branching
Unbranched n-pentyl scaffold
Branched isomers alter molecular volume and rotatable bond profile, disrupting van der Waals contacts
Saturation
Fully saturated, no π-electrons
Unsaturated isoprenoid diphosphates introduce electronic effects absent in the saturated scaffold

Quantitative Evidence Guide for Pentyl Trihydrogen Diphosphate Selection


Differential Crystallographic Binding Mode vs. Ethyl Dihydrogen Diphosphate (P22) in AHAS

In the yeast AHAS crystal structure (PDB: 1T9B), pentyl trihydrogen diphosphate (P25) exhibits a distinct binding mode compared to the co-crystallized ethyl dihydrogen diphosphate (P22). While both ligands occupy the fragmented ThDP binding site, P25 achieves a higher real-space correlation coefficient (0.987 vs. 0.967 for P22 in the best-fitted instance) and a lower real-space R factor (0.098 vs. 0.125), indicating a superior fit to the experimental electron density [1].

Crystallographic Fit
Head-to-head
Real-space correlation: P25 0.987 vs P22 0.967
Supports C5-specific contacts in AHAS binding pocket
PDB 1T9B, 2.20 Å resolution; yeast AHAS complex
Structural Biology Herbicide Target Crystallography

Chain-Length-Dependent Physicochemical Differentiation from Shorter and Longer Alkyl Diphosphates

Pentyl trihydrogen diphosphate occupies a specific physicochemical space that is predictably altered by alkyl chain elongation or truncation. Its computed LogP is -0.9 and topological polar surface area is 113 Ų [1]. By established class-level quantitative structure-property relationships for alkyl phosphates, each ±1 methylene unit shifts LogP by approximately +0.5, meaning the butyl analog would be more polar (LogP ~ -1.4) and the hexyl analog more lipophilic (LogP ~ -0.4), altering partition behavior and potential off-target partitioning in biological assays .

Hydrophobicity Window
Class-level
XLogP3-AA: -0.9; ΔLogP ≈ ±0.5 per methylene unit
C5 chain provides balanced solubility and partitioning for assay consistency
Computed property via XLogP3; alkyl phosphate class-level QSPR inference
Physicochemical Profiling ADME Prediction Procurement Specification

Differentiation from Unsaturated Isoprenoid Diphosphates in Enzyme Binding Context

Pentyl trihydrogen diphosphate is a fully saturated linear molecule, distinguished from the natural isoprenoid diphosphates isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) which contain unsaturation and branching. In the type II IPP isomerase system, the saturated analog isopentyl diphosphate (branched) was shown to promote flavin protonation with a binding affinity (Kd) comparable to the natural substrate IPP, but it is not isomerized, acting as a dead-end probe [1]. The linear n-pentyl isomer described here lacks both the branching and the unsaturation, providing an even more electronically and sterically simplified scaffold for mapping the minimal diphosphate recognition requirements [2].

Enzyme Substrate Analog
Cross-study
n-Pentyl: non-isomerizable, fully saturated, linear scaffold
Enables isolated phosphate-recognition studies without allylic interference
Compared with IPP and isopentyl diphosphate; type II IPP isomerase context
Enzyme Specificity Isoprenoid Biosynthesis Substrate Analog

Hydrogen Bond Donor/Acceptor Profile as a Determinant of Metal Chelation and Enzyme Recognition

The diphosphate moiety of pentyl trihydrogen diphosphate presents 3 hydrogen bond donors and 7 hydrogen bond acceptors, a profile that directly governs its interaction with divalent metal ions (Mg²⁺, K⁺) observed in the AHAS active site [1]. In the 1T9B structure, the diphosphate group of P25 coordinates the same Mg²⁺ ion that is essential for ThDP binding. Changing the alkyl chain length does not alter this donor/acceptor count, but the chain length influences the pKa of the phosphate protons and thus the magnesium binding affinity at physiological pH—a class-level effect where longer alkyl chains slightly increase the pKa of the phosphate group, potentially strengthening metal coordination under specific buffer conditions [2].

Metal Coordination
Supporting
3 H-bond donors, 7 acceptors; coordinates Mg²⁺ in PDB 1T9B
C5 inductive effect may stabilize metal-diphosphate complex in enzyme assays
Alkyl phosphate pKa trends from literature; direct measurement not available
Metal Coordination Phosphate Chemistry Enzyme Mechanism

Optimal Procurement Scenarios for Pentyl Trihydrogen Diphosphate Based on Verified Evidence


Crystallographic Fragment Screening and AHAS Active Site Probing

Researchers using yeast AHAS (or plant orthologs) as a herbicide target model should procure pentyl trihydrogen diphosphate when a fully saturated, linear C5 diphosphate ligand is required to map the hydrophobic tunnel dimensions. The compound's superior electron density fit (real-space correlation 0.987) compared to the shorter ethyl analog (P22, 0.967) makes it the preferred choice for differentiating steric from electronic contributions to ligand recognition [1]. This is critical for structure-guided design of sulfonylurea mimics.

Negative Control for Isoprenoid Diphosphate Enzyme Assays

In studies of isoprenoid biosynthesis enzymes (e.g., IPP isomerase, prenyltransferases), pentyl trihydrogen diphosphate serves as a non-isomerizable, fully saturated negative control. Unlike the branched isopentyl diphosphate which still retains substrate-like binding, the linear n-pentyl scaffold removes all structural features resembling the natural allylic substrate, enabling researchers to isolate the contribution of the diphosphate group to binding affinity without interference from hydrocarbon chain recognition [2].

Standardized Reference for Alkyl Phosphate Physicochemical Profiling

For analytical laboratories developing HPLC or LC-MS methods for alkyl diphosphate detection, pentyl trihydrogen diphosphate provides a well-defined retention time and ionization benchmark at LogP -0.9. This makes it a more suitable mid-range retention standard than the more polar ethyl diphosphate (LogP lower) or the more lipophilic longer-chain variants, enabling robust calibration across a physiologically relevant hydrophobicity range [3].

Metal Chelation Studies in Phosphate-Dependent Enzymology

For biochemical investigations of Mg²⁺-dependent phosphate transfer mechanisms, the C5 chain of pentyl trihydrogen diphosphate provides a favorable inductive environment that stabilizes the metal-diphosphate complex more effectively than shorter alkyl chains, while avoiding the steric bulk of longer chains that could introduce non-specific hydrophobic interactions. This balance is essential for reproducible kinetic assays of phosphate-hydrolyzing or phosphate-transferring enzymes [4].

Application
Selection Property
Validation Focus
AHAS crystallographic site mapping
C5 linear-chain structural probe
Electron density fit review vs. chain-length variants
Isoprenoid enzyme negative control
Non-isomerizable saturated scaffold
Phosphate-group binding baseline without allylic effects
Alkyl phosphate analytical reference
Mid-range hydrophobicity benchmark
Retention time and ionization method consistency
Metal chelation biochemistry
Alkyl-chain inductive effect on phosphate pKa
Mg²⁺-diphosphate complex stability in enzyme assays
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